![molecular formula C13H18N2 B14683916 Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- CAS No. 35704-28-0](/img/structure/B14683916.png)
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- is a chemical compound with the molecular formula C13H18N2 It is known for its unique structure, which includes a cyclohexylidene ring substituted with a tert-butyl group and two nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- typically involves the reaction of a cyclohexanone derivative with malononitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium ethoxide or potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the nitrile groups or the cyclohexylidene ring are substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, reduction may produce amines, and substitution reactions can result in a wide range of substituted derivatives with different functional groups.
科学的研究の応用
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile groups can form interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the cyclohexylidene ring provides a hydrophobic environment that can enhance binding affinity to certain targets. The pathways involved in its mechanism of action depend on the specific application and target.
類似化合物との比較
Similar Compounds
Malononitrile: A simpler compound with two nitrile groups but lacking the cyclohexylidene ring.
Cyclohexanone: A precursor in the synthesis of propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]-.
tert-Butylcyclohexane: A compound with a similar cyclohexylidene ring but without the nitrile groups.
Uniqueness
Propanedinitrile, [4-(1,1-dimethylethyl)cyclohexylidene]- is unique due to the combination of its cyclohexylidene ring and nitrile groups, which confer specific reactivity and binding properties. This makes it a valuable compound in various research and industrial applications, distinguishing it from simpler or less functionalized analogs.
特性
CAS番号 |
35704-28-0 |
|---|---|
分子式 |
C13H18N2 |
分子量 |
202.30 g/mol |
IUPAC名 |
2-(4-tert-butylcyclohexylidene)propanedinitrile |
InChI |
InChI=1S/C13H18N2/c1-13(2,3)12-6-4-10(5-7-12)11(8-14)9-15/h12H,4-7H2,1-3H3 |
InChIキー |
HPEBEFGIAXHQBP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1CCC(=C(C#N)C#N)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[[2-[4-(4-ethoxycarbonylanilino)quinolin-2-yl]quinolin-4-yl]amino]benzoate](/img/structure/B14683838.png)
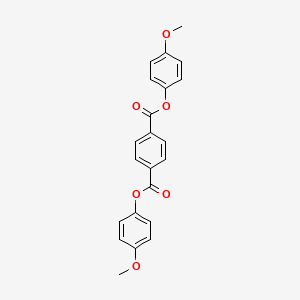
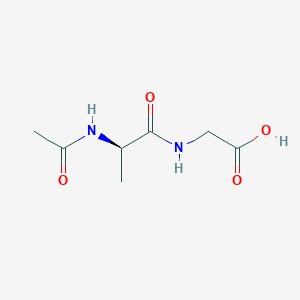
![2-[(E)-(2-Chlorophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14683848.png)
![9-(1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)-n-methyl-n-propylnonanamide](/img/structure/B14683856.png)
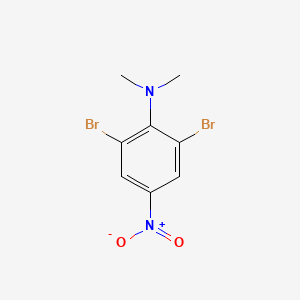
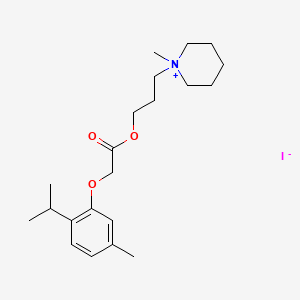
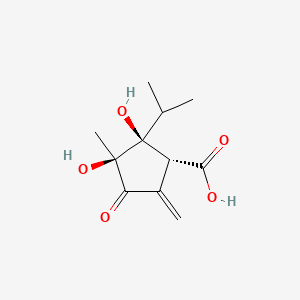
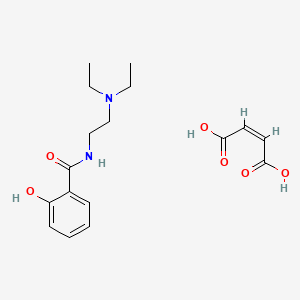
![5-[[[4-[2-[(3-Hydroxy-4-methoxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]-2-methoxyphenol](/img/structure/B14683904.png)


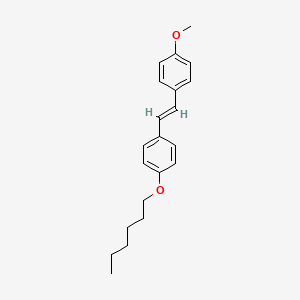
![3,4-Dichloro-N-[(E)-(dimethylamino)methylidene]benzamide](/img/structure/B14683936.png)
